molecular formula C21H18ClNO4S B3146165 4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid CAS No. 591744-39-7

4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid

Cat. No.: B3146165
CAS No.: 591744-39-7
M. Wt: 415.9 g/mol
InChI Key: VDUXXDQAJBFISC-UHFFFAOYSA-N
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Description

4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid (CAS 591744-39-7) is a high-purity sulfonamide-based research chemical offered at 95% purity, with the molecular formula C21H18ClNO4S and a molecular weight of 415.9 g/mol . This compound features a unique molecular architecture comprising a 3-chloro-2-methylphenyl group and a phenylsulfonyl moiety linked through a sulfonamide bridge to a benzoic acid functionality, making it a valuable intermediate in medicinal chemistry and drug discovery research. As a specialized sulfonamide derivative, this compound exhibits potential for diverse research applications, particularly in investigating structure-activity relationships and developing novel therapeutic agents . Sulfonamide compounds similar to this structure have demonstrated significant biological activities in scientific literature, though specific mechanisms of action for this particular analog require further investigation. Researchers utilize such compounds primarily as key intermediates in synthetic organic chemistry and pharmaceutical development workflows. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Proper storage conditions and handling precautions should be followed according to the provided safety data sheet. Available in convenient packaging options including 1g and 5g quantities to accommodate various research needs .

Properties

IUPAC Name

4-[[N-(benzenesulfonyl)-3-chloro-2-methylanilino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4S/c1-15-19(22)8-5-9-20(15)23(28(26,27)18-6-3-2-4-7-18)14-16-10-12-17(13-11-16)21(24)25/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUXXDQAJBFISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153885
Record name 4-[[(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591744-39-7
Record name 4-[[(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591744-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid typically involves a multi-step reaction process. One common method starts with the preparation of 4-chloro-2-methylbenzoic acid, which can be synthesized from 4-chlorobenzoic acid through a series of reactions . The key steps include:

    Friedel-Crafts Acylation: This step involves the acylation of 4-chlorobenzoic acid with benzene to form 4-chloro-2-methylbenzophenone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid

  • Molecular Formula: C₂₀H₁₇NO₄S
  • Molecular Weight : 367.43
  • Key Differences: Lacks the 3-chloro-2-methylphenyl group, replaced by a simpler phenyl substituent.

4-[(4-Chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid

  • Molecular Formula : C₁₃H₉ClN₂O₇S
  • Molecular Weight : 372.74
  • Key Differences : Incorporates a nitro group (electron-withdrawing) and a hydroxy group on the benzoic acid core. The nitro group enhances acidity (predicted pKa = 2.77) and may increase reactivity in electrophilic substitutions. The hydroxy group introduces hydrogen-bonding capacity, contrasting with the target compound’s methyl-chloro substituent .

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid

  • CAS : 927637-85-2
  • Key Differences : Substitutes the 3-chloro-2-methylphenyl group with a 5-chloro-2-ethoxyphenyl moiety. The ethoxy group improves solubility in polar solvents compared to the methyl group, which could influence pharmacokinetics .

2-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid

  • Key Differences: Features an acetylamino group on the phenyl ring.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid C₂₁H₁₈ClNO₄S 415.90 3-Chloro-2-methylphenyl, phenylsulfonyl High lipophilicity; discontinued commercially
4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid C₂₀H₁₇NO₄S 367.43 Phenyl, phenylsulfonyl Reduced lipophilicity; simpler substituent profile
4-[(4-Chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid C₁₃H₉ClN₂O₇S 372.74 Nitro, hydroxy High acidity (pKa ~2.77); hydrogen-bond donor
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid Not provided Not provided 5-Chloro-2-ethoxy Ethoxy enhances solubility; structural isomerism

Research Implications

  • Electronic Effects : The 3-chloro-2-methylphenyl group in the target compound likely increases electron density at the sulfonamide nitrogen, affecting its nucleophilicity compared to nitro- or ethoxy-substituted analogs .
  • Substituent variations (e.g., nitro vs. methyl-chloro) could modulate selectivity .

Biological Activity

4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid, with the CAS number 591744-39-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C21H18ClNO4S
  • Molar Mass : 415.89 g/mol
  • CAS Number : 591744-39-7

Structure

The compound features a benzoic acid core substituted with a chloro-methylphenyl and a phenylsulfonyl amino group. This unique structure may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with specific biological targets, influencing pathways such as:

  • Inhibition of Enzyme Activity : Compounds in this class have shown potential in inhibiting various enzymes involved in metabolic pathways.
  • Antimicrobial Activity : There is evidence suggesting that similar compounds can exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Efficacy in Assays

A study assessing the compound's effects on bacterial secretion systems revealed that at high concentrations (50 μM), it could inhibit the secretion of certain proteins by approximately 50% . This suggests a potential role in targeting bacterial virulence factors.

Data Table: Biological Activity Summary

Activity TypeConcentration TestedEffect Observed
Enzyme Inhibition50 μM~50% inhibition of secretion
Antimicrobial ActivityVariesEffective against certain strains

Study 1: Inhibition of Type III Secretion System (T3SS)

In a dissertation study focused on the Type III secretion system (T3SS) of pathogenic bacteria, compounds structurally related to this compound demonstrated significant inhibition. The research highlighted that at concentrations significantly above the IC50, the compound downregulated key activators without entirely inhibiting secretion .

Study 2: Structural Analysis and Biological Implications

A structural analysis indicated that the unique phenylsulfonyl moiety may enhance binding affinity to target proteins, thus increasing biological activity. This was supported by comparative studies showing that modifications to this group resulted in varied biological outcomes .

Q & A

Basic: What synthetic methodologies are reported for preparing 4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid?

Answer:
The compound is synthesized via multi-step reactions involving:

Sulfonamide formation : Reacting 3-chloro-2-methylaniline with phenylsulfonyl chloride under basic conditions (e.g., pyridine or NaHCO₃) to form the sulfonamide intermediate .

Methylenation : Coupling the sulfonamide intermediate with 4-formylbenzoic acid via reductive amination (e.g., using NaBH₃CN or H₂/Pd-C) to introduce the methylene bridge .

Purification : Crystallization from ethanol or chromatography (silica gel, hexane/EtOAc) yields the final product. Key validation includes ¹H-NMR (δ 7.6–8.3 ppm for aromatic protons) and HPLC (>95% purity) .

Advanced: How can reaction conditions be optimized to improve yield in the sulfonylation step?

Answer:
Optimization strategies include:

  • Temperature control : Conducting the reaction at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .
  • Solvent selection : Using anhydrous dichloromethane or THF to enhance sulfonyl chloride reactivity .
  • Stoichiometry : A 1.2:1 molar ratio of phenylsulfonyl chloride to amine ensures complete conversion while avoiding excess reagent .
  • Workup : Neutralizing residual acid with aqueous NaHCO₃ and extracting with EtOAc improves purity .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H-NMR : Aromatic protons from the 3-chloro-2-methylphenyl group appear as a multiplet at δ 6.8–7.4 ppm, while the benzoic acid protons resonate at δ 8.1–8.3 ppm. The methylene bridge (–CH₂–) shows a singlet at δ 4.2–4.5 ppm .
  • IR spectroscopy : A strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group, while sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
  • Mass spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the exact mass (C₂₁H₁₉ClNO₄S: calc. 416.08) .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:
Discrepancies often arise from:

  • Purity variations : Validate compound purity via HPLC-UV/ELSD and ¹³C-NMR to rule out impurities influencing bioassay results .
  • Assay conditions : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C) and include positive controls (e.g., known COX-2 inhibitors) .
  • Solubility : Use DMSO stocks (<1% v/v) to avoid solvent interference in cell-based assays .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

  • LogP calculation : Use Schrödinger QikProp or ADMET Predictor to estimate lipophilicity (predicted LogP ~3.5), critical for blood-brain barrier penetration .
  • Molecular docking : Dock the compound into COX-2 (PDB: 3NT1) to assess binding affinity. The sulfonamide group may interact with Arg120 and Tyr355 via hydrogen bonds .
  • Metabolism prediction : CYP3A4 is likely the primary metabolizer, with potential glucuronidation of the carboxylic acid group .

Basic: What are the compound’s key applications in medicinal chemistry?

Answer:

  • Enzyme inhibition : Acts as a scaffold for COX-2 inhibitors due to its sulfonamide and benzoic acid moieties .
  • Prodrug development : The carboxylic acid group can be esterified to improve oral bioavailability .

Advanced: How does stereochemistry at the methylene bridge affect bioactivity?

Answer:
The compound’s planar structure minimizes stereochemical complexity, but derivatives with chiral centers (e.g., substituted analogs) require:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/iPrOH, 90:10) to resolve enantiomers .
  • Enantioselective synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during reductive amination .

Advanced: What strategies mitigate solubility challenges in aqueous assays?

Answer:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes .
  • Salt formation : Convert the carboxylic acid to a sodium salt (aqueous solubility increases from 0.1 mg/mL to >10 mg/mL) .

Basic: How are stability studies conducted for this compound?

Answer:

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and pH extremes (1–13). Monitor via HPLC for degradation products (e.g., hydrolysis of the sulfonamide bond) .
  • Long-term storage : Store at –20°C under argon; stability >24 months confirmed by TLC and NMR .

Advanced: What structural analogs show improved target selectivity?

Answer:

  • Replace phenylsulfonyl with pyridylsulfonyl to enhance hydrogen bonding with kinase targets .
  • Introduce fluorination at the 4-position of the benzoic acid to reduce off-target binding (e.g., CYP inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid
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4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid

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